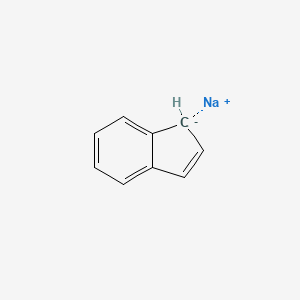

Indenylsodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indenylsodium is an organosodium compound with the formula C₉H₇Na. It is a sodium salt of indene, a bicyclic hydrocarbon. This compound is of significant interest in organometallic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indenylsodium can be synthesized through the reaction of indene with sodium metal. The process typically involves dissolving indene in anhydrous tetrahydrofuran (THF) and adding sodium metal under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

C9H8+Na→C9H7Na+21H2

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of indene with sodium metal in a controlled environment.

Analyse Chemischer Reaktionen

Types of Reactions: Indenylsodium undergoes various types of reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the sodium atom is replaced by other electrophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.

Complex Formation: this compound can form complexes with transition metals, which are valuable in catalysis.

Common Reagents and Conditions:

Electrophiles: Halides, carbonyl compounds, and other electrophiles are commonly used in substitution reactions.

Solvents: Anhydrous THF is frequently used to dissolve this compound and facilitate reactions.

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products:

Substitution Products: Depending on the electrophile used, various substituted indenes can be formed.

Addition Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.

Metal Complexes: this compound forms stable complexes with transition metals, which are useful in catalysis.

Wissenschaftliche Forschungsanwendungen

Indenylsodium has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Biology: While its direct applications in biology are limited, its derivatives and complexes can be used in biochemical research.

Industry: It is used in the synthesis of polymers and other industrial chemicals, leveraging its reactivity and ability to form stable complexes with metals.

Wirkmechanismus

The mechanism by which indenylsodium exerts its effects involves the nucleophilic nature of the indenyl anion. The sodium atom stabilizes the negative charge on the indene ring, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications, where the indenyl anion acts as a nucleophile, attacking electrophilic centers and forming new bonds.

Molecular Targets and Pathways:

Electrophilic Centers: this compound targets electrophilic centers in organic molecules, facilitating substitution and addition reactions.

Transition Metals: It forms stable complexes with transition metals, which can act as catalysts in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Indenylpotassium (C₉H₇K): Similar to indenylsodium but with potassium instead of sodium. It has similar reactivity but different solubility and stability properties.

Cyclopentadienylsodium (C₅H₅Na): Another organosodium compound with similar reactivity but a different ring structure.

Sodium Naphthalenide (C₁₀H₈Na): A sodium salt of naphthalene with similar nucleophilic properties but a larger aromatic system.

Uniqueness of this compound: this compound is unique due to its specific ring structure, which provides distinct reactivity compared to other organosodium compounds. Its ability to form stable complexes with transition metals and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial settings.

Eigenschaften

CAS-Nummer |

23181-84-2 |

|---|---|

Molekularformel |

C9H7Na |

Molekulargewicht |

138.14 g/mol |

IUPAC-Name |

sodium;1H-inden-1-ide |

InChI |

InChI=1S/C9H7.Na/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 |

InChI-Schlüssel |

UDBORWKCIDLNIG-UHFFFAOYSA-N |

Kanonische SMILES |

[CH-]1C=CC2=CC=CC=C21.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)